

Futokadsurin C: A Technical Overview of its Chemical Properties and Biological Activity

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Compound of Interest

Compound Name: futokadsurin C

Cat. No.: B051360

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Abstract

Futokadsurin C, a tetrahydrofuran lignan isolated from *Piper futokadsura*, has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, including its CAS number and IUPAC name. Furthermore, it delves into its known biological activity, specifically its role as an inhibitor of nitric oxide (NO) production, a key mediator in inflammatory processes. This document synthesizes available data, outlines relevant experimental methodologies, and presents a putative signaling pathway to provide a foundational resource for researchers in pharmacology and drug discovery.

Chemical Identification

Futokadsurin C is a naturally occurring organic compound with the following identifiers:

Identifier	Value
CAS Number	852459-91-7[1][2]
IUPAC Name	5-[(2R,3R,4S,5S)-5-(3,4-Dimethoxyphenyl)tetrahydro-3,4-dimethyl-2-furanyl]-1,3-benzodioxole

Biological Activity: Inhibition of Nitric Oxide Production

Futokadsurin C has demonstrated noteworthy biological activity as an inhibitor of nitric oxide (NO) production. Elevated levels of NO are associated with various inflammatory diseases, and the modulation of its synthesis is a key target for anti-inflammatory therapies.

Quantitative Data

Research has shown that **futokadsurin C**, along with other lignans isolated from *Piper futokadsura*, inhibits the production of nitric oxide in murine macrophage-like RAW 264.7 cells that have been activated by lipopolysaccharide (LPS) and interferon-gamma. While the precise IC50 value for **futokadsurin C** has not been detailed in readily available literature, the activity of related lignans in inhibiting NO production suggests a potential for significant anti-inflammatory effects. Further quantitative analysis is required to establish a definitive dose-response curve and IC50 value for **futokadsurin C**.

Experimental Protocols

The following section outlines a standard experimental workflow for assessing the inhibitory effect of **futokadsurin C** on nitric oxide production in a cellular model.

Cell Culture and Treatment

- **Cell Line:** Murine macrophage RAW 264.7 cells are a standard model for studying inflammation and are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
- **Cell Seeding:** Cells are seeded in 96-well plates at a density of approximately 1.5×10^5 cells/well.
- **Treatment:** The cells are pre-treated with varying concentrations of **futokadsurin C** for a specified period.
- **Stimulation:** Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 $\mu\text{g/mL}$) and interferon-gamma to induce an inflammatory response and subsequent NO production.

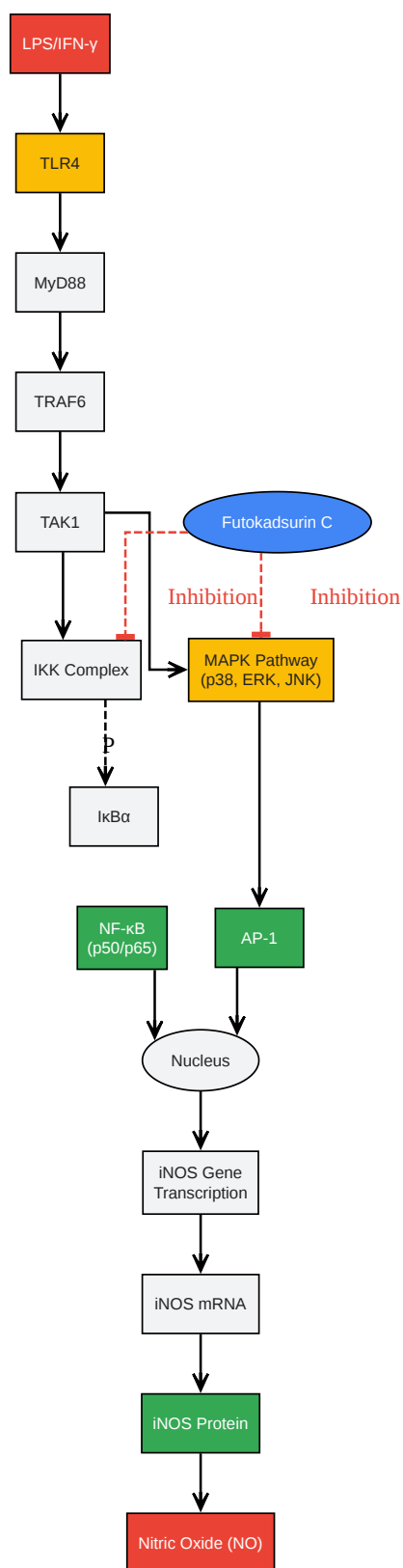
Nitric Oxide Measurement (Griess Assay)

The amount of nitric oxide produced by the cells is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess assay.

- **Reagent Preparation:** The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
- **Sample Collection:** After the incubation period with LPS and the test compound, the cell culture supernatant is collected.
- **Reaction:** An equal volume of the Griess reagent is added to the supernatant in a new 96-well plate.
- **Incubation and Measurement:** The mixture is incubated at room temperature for 10-15 minutes to allow for color development. The absorbance is then measured at approximately 540 nm using a microplate reader.
- **Quantification:** The concentration of nitrite in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Putative Signaling Pathway

The inhibition of nitric oxide production by **futokadsurin C** likely involves the modulation of intracellular signaling pathways that regulate the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. A plausible mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.



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Caption: Putative signaling pathway for **Futokadsurin C**'s inhibition of nitric oxide production.

In this proposed model, LPS and IFN- γ activate Toll-like receptor 4 (TLR4), initiating a downstream cascade that leads to the activation of the IKK complex and the MAPK pathway. The IKK complex phosphorylates I κ B α , leading to its degradation and the subsequent translocation of NF- κ B into the nucleus. The MAPK pathway activates the transcription factor AP-1. Both NF- κ B and AP-1 are critical for the transcriptional activation of the iNOS gene. **Futokadsurin C** is hypothesized to exert its inhibitory effect by targeting key components of these pathways, such as the IKK complex and elements of the MAPK cascade, thereby preventing iNOS expression and subsequent NO production.

Conclusion and Future Directions

Futokadsurin C presents a promising scaffold for the development of novel anti-inflammatory agents. Its ability to inhibit nitric oxide production warrants further investigation to elucidate its precise mechanism of action and to quantify its potency. Future research should focus on determining the IC₅₀ value of **futokadsurin C** for NO inhibition and on conducting detailed molecular studies to confirm its effects on the NF- κ B and MAPK signaling pathways. Such studies will be crucial in advancing the therapeutic potential of this natural product.

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